molecular formula C27H26ClNO4 B2575886 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate CAS No. 67066-34-6

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate

Cat. No.: B2575886
CAS No.: 67066-34-6
M. Wt: 463.96
InChI Key: VAGIKTCSKNWHTF-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate typically involves the quaternization of 2,4,6-triphenylpyridine with butyl halides, followed by the addition of perchloric acid to form the perchlorate salt . The reaction conditions often include:

    Solvent: Commonly used solvents include acetonitrile or dichloromethane.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Scientific Research Applications

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate involves its interaction with molecular targets and pathways. The compound can:

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triphenylpyrylium tetrafluoroborate: A similar compound with a different counterion.

    1-Butyl-2,4,6-triphenylpyridin-1-ium chloride: A chloride salt variant of the compound.

    1-Butyl-2,4,6-triphenylpyridin-1-ium bromide: A bromide salt variant of the compound.

Uniqueness

1-Butyl-2,4,6-triphenylpyridin-1-ium perchlorate is unique due to its specific combination of a butyl group, three phenyl groups, and a perchlorate anion. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

1-butyl-2,4,6-triphenylpyridin-1-ium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N.ClHO4/c1-2-3-19-28-26(23-15-9-5-10-16-23)20-25(22-13-7-4-8-14-22)21-27(28)24-17-11-6-12-18-24;2-1(3,4)5/h4-18,20-21H,2-3,19H2,1H3;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGIKTCSKNWHTF-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.